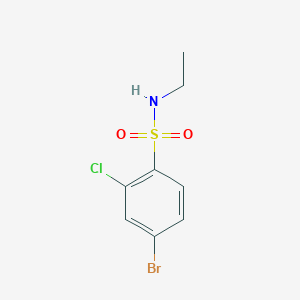![molecular formula C18H18BrN3O3 B2969104 1-(3-Bromophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 891097-42-0](/img/structure/B2969104.png)
1-(3-Bromophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a chemical compound with the molecular formula C20H20BrN3O3. It is also known as BPU or N-(3-bromo-phenyl)-N'-[1-(3-methoxyphenyl)-pyrrolidine-3-carbonyl]-urea. This compound has been of interest to researchers due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Research by Kang, Kim, Kwon, and Kim (2015) on the crystal structure of a related compound, metobromuron (a phenylurea herbicide), provides insights into the molecular interactions and structural characteristics of phenylurea derivatives. Their study highlights the significance of N—H⋯O and C—H⋯O hydrogen bonds and weak C—H⋯π interactions in forming a two-dimensional network, which could be relevant for understanding the structural properties of "1-(3-Bromophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea" in various applications, such as material design and drug formulation (Kang et al., 2015).
Stereoselective Synthesis in Medicinal Chemistry
Chen et al. (2010) discussed the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, illustrating the importance of precise stereochemical control in the development of therapeutics. This process underlines the critical role of urea derivatives in synthesizing biologically active compounds, suggesting potential applications of "this compound" in drug discovery and development (Chen et al., 2010).
Cross-Coupling Reactions for Material Synthesis
Bardhan et al. (2009) described the oxidative palladium-catalyzed cross-coupling of pyrimidines with arylboronic acids, a method potentially applicable to the synthesis of heteroaryl ethers from "this compound." This process is vital for creating materials with specific electronic properties, useful in electronics and photonics (Bardhan et al., 2009).
Pharmacological Applications and CNS Activity
Rasmussen et al. (1978) investigated N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas for pharmacological activity, finding that certain substitutions imparted anxiolytic and muscle-relaxant properties. This suggests that derivatives like "this compound" could have potential applications in developing new therapeutic agents targeting the central nervous system (Rasmussen et al., 1978).
Anticancer and Enzyme Inhibition Studies
Mustafa, Perveen, and Khan (2014) synthesized urea derivatives and evaluated their effects on enzyme inhibition and anticancer activity. Such studies highlight the potential use of "this compound" in developing novel anticancer agents or enzyme inhibitors, contributing to the advancement of cancer therapy and medicinal chemistry (Mustafa et al., 2014).
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O3/c1-25-16-7-3-6-15(10-16)22-11-14(9-17(22)23)21-18(24)20-13-5-2-4-12(19)8-13/h2-8,10,14H,9,11H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKOITCTWDPRRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(Methylamino)cycloheptyl]methanol](/img/structure/B2969022.png)
![Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2969023.png)
![3-(benzenesulfonyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B2969024.png)
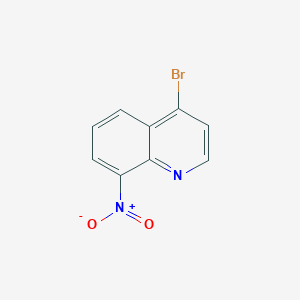
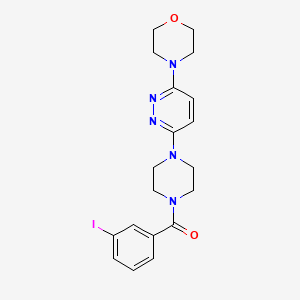

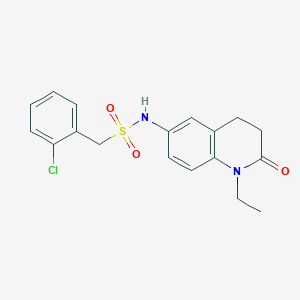
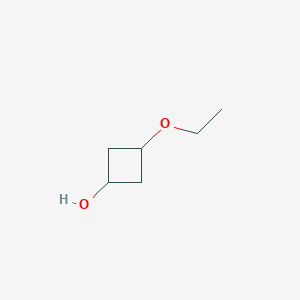

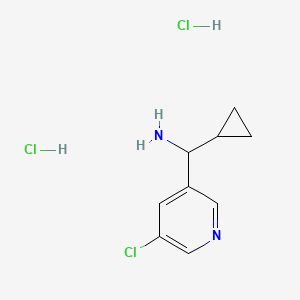
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2969040.png)
![3-(4-fluorophenyl)-1-(2-(4-fluorophenyl)-2-oxoethyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2969041.png)
